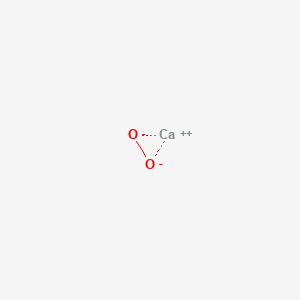

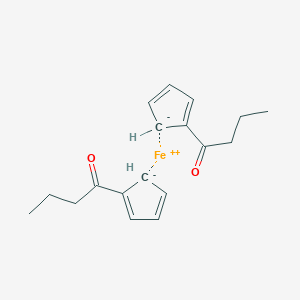

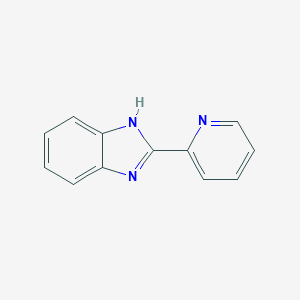

![molecular formula C9H13NO2 B074575 2-Azaspiro[4.5]decane-1,3-diona CAS No. 1197-80-4](/img/structure/B74575.png)

2-Azaspiro[4.5]decane-1,3-diona

Descripción general

Descripción

2-Azaspiro[4.5]decane-1,3-dione is a chemical compound that has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

- Synthesis of 2-Azaspiro[4.5]decane-1,3-dione and its derivatives involves various chemical reactions. Some studies have focused on the synthesis of N-phenylamino derivatives of this compound, exploring their physicochemical and pharmacological properties (Kamiński, Obniska, & Dybała, 2008).

Molecular Structure Analysis

- The molecular structure of 2-Azaspiro[4.5]decane-1,3-dione derivatives has been elucidated through various studies. X-ray structures of certain derivatives have been solved, providing insights into their three-dimensional configuration (Obniska, Dzierżawska-Majewska, Zagórska, Zajdel, & Karolak‐Wojciechowska, 2005).

Chemical Reactions and Properties

- Research has explored various chemical reactions involving 2-Azaspiro[4.5]decane-1,3-dione, such as its reactivity in oxidative spiro-bromocyclization (He & Qiu, 2017).

Physical Properties Analysis

- The physical properties of this compound, particularly its lipophilicity, have been determined using methods like reverse-phase thin-layer chromatography (RP-TLC), highlighting the correlation between lipophilicity and its biological activity (Kamiński, Obniska, Zagórska, & Macia̧g, 2006).

Chemical Properties Analysis

- The chemical properties, particularly the reactivity of 2-Azaspiro[4.5]decane-1,3-dione in various chemical environments, have been a subject of study. For instance, its susceptibility to nucleophilic attack and its reactivity in the presence of various reagents have been evaluated (Hilmey, Gallucci, & Paquette, 2005).

Aplicaciones Científicas De Investigación

Investigación Química

“2-Azaspiro[4.5]decane-1,3-diona” es un compuesto químico único con la fórmula lineal C9H13NO2 . Es parte de una colección de productos químicos raros y únicos que proporciona Sigma-Aldrich para investigadores de descubrimiento temprano .

Síntesis de Spirotetramat

Este compuesto es un intermediario clave en la síntesis de Spirotetramat, un insecticida de segunda generación desarrollado por Bayer CropScience . El proceso de síntesis implica hidrogenación catalítica, oxidación y reacción de Bucherer-Bergs con 4-metoxiciclohexan-1-ona como materia prima .

Desarrollo de Insecticidas

Spirotetramat, sintetizado a partir de “this compound”, es conocido por sus propiedades únicas de absorción y transporte interno de doble vía. Puede transportarse a cualquier parte de la planta, previniendo eficazmente la eclosión de huevos y el desarrollo larvario de plagas en raíces y hojas .

Eficacia Duradera

Spirotetramat exhibe una eficacia duradera y puede controlar eficazmente las plagas durante dos meses . Esto lo convierte en una herramienta valiosa en el manejo de plagas y la protección de cultivos.

Seguridad Ambiental

Spirotetramat, derivado de “this compound”, se caracteriza por su alta actividad, baja dosificación, amplia eficacia insecticida y seguridad ambiental . Estas características cumplen con los requisitos de plaguicidas de China , lo que lo convierte en un candidato prometedor para la agricultura sostenible.

Síntesis Rentable

La síntesis de Spirotetramat a partir de “this compound” se considera rentable. El método propuesto ofrece condiciones suaves, operación simple y rendimientos buenos a excelentes en cada paso .

Mecanismo De Acción

Target of Action

The primary target of 2-Azaspiro[4.5]decane-1,3-dione is the GABAA receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

2-Azaspiro[4.5]decane-1,3-dione interacts with its targets, the GABAA receptors, resulting in potential anticonvulsant properties .

Biochemical Pathways

The affected biochemical pathway is the GABAergic pathway . This pathway is responsible for the majority of neuronal inhibition in the brain, and its modulation can have significant effects on neuronal excitability.

Pharmacokinetics

The ADME properties of 2-Azaspiro[4The compound is slightly soluble in dmso and methanol , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of 2-Azaspiro[4.5]decane-1,3-dione’s action are primarily related to its potential anticonvulsant properties . By modulating GABAA receptor activity, it may help to reduce neuronal excitability and potentially prevent seizures .

Action Environment

The action, efficacy, and stability of 2-Azaspiro[4.5]decane-1,3-dione can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution within the body . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect its stability and activity.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that this compound is related to gabapentin , a medication used to treat epilepsy and neuropathic pain. This suggests that 2-Azaspiro[4.5]decane-1,3-dione may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

It has been suggested that this compound may have anti-allodynic efficacy, indicating potential effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-azaspiro[4.5]decane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c11-7-6-9(8(12)10-7)4-2-1-3-5-9/h1-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZBYWMNNPPFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299441 | |

| Record name | 2-azaspiro[4.5]decane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1197-80-4 | |

| Record name | 1197-80-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-azaspiro[4.5]decane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural modifications to the 2-Azaspiro[4.5]decane-1,3-dione scaffold have been explored for anticonvulsant activity, and what is the impact of these modifications on activity?

A1: Researchers have investigated a variety of structural modifications to the 2-Azaspiro[4.5]decane-1,3-dione core to understand their impact on anticonvulsant activity. These modifications include:

Q2: How does the lipophilicity of 2-Azaspiro[4.5]decane-1,3-dione derivatives correlate with their anticonvulsant activity?

A2: Studies suggest a positive correlation between lipophilicity and anticonvulsant efficacy in a series of N-(pyridine-2-yl) derivatives of 2-Azaspiro[4.5]decane-1,3-dione []. This means that compounds with higher lipophilicity tend to exhibit stronger anticonvulsant activity []. This correlation suggests that lipophilicity might play a role in the compound's ability to cross the blood-brain barrier and reach its target site in the central nervous system.

A2: While the precise mechanisms are yet to be fully elucidated, some studies provide insights:

- Voltage-sensitive calcium channels (VSCCs): Although some N-(pyridine-2-yl) derivatives of 2-Azaspiro[4.5]decane-1,3-dione displayed anticonvulsant activity, they showed low affinity for VSCCs in in vitro tests []. This suggests that their anticonvulsant effects might be mediated through alternative mechanisms rather than direct interaction with VSCCs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

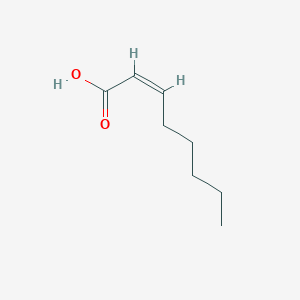

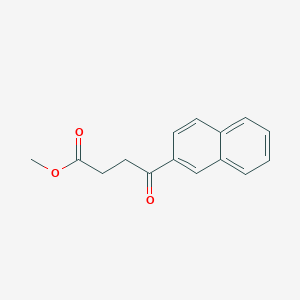

![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)